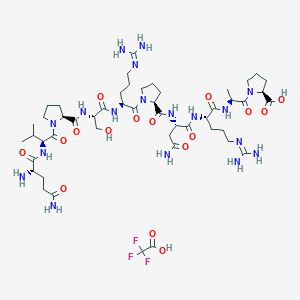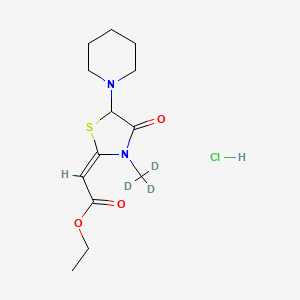
Etozolin-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etozolin-d3 (hydrochloride) is a deuterium-labeled compound with the molecular formula C13H18D3ClN2O3S and a molecular weight of 323.85 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and molecular interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Etozolin-d3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of etozolin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Etozolin-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is designed to meet the stringent requirements of research applications, ensuring that the compound is free from contaminants and impurities .
化学反応の分析
Types of Reactions
Etozolin-d3 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Etozolin-d3 (hydrochloride) can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of a wide range of substituted derivatives .
科学的研究の応用
Etozolin-d3 (hydrochloride) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Etozolin-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the kinetics and dynamics of chemical and biological processes. The incorporation of deuterium atoms can affect the rate of chemical reactions and the stability of molecular structures, providing valuable insights into the underlying mechanisms .
類似化合物との比較
Similar Compounds
Similar compounds to Etozolin-d3 (hydrochloride) include other deuterium-labeled compounds such as:
- Deuterated water (D2O)
- Deuterated chloroform (CDCl3)
- Deuterated methanol (CD3OD)
Uniqueness
Etozolin-d3 (hydrochloride) is unique due to its specific molecular structure and the incorporation of deuterium atoms. This makes it particularly valuable for studies that require precise tracking of molecular interactions and pathways. Its unique properties allow for detailed investigations that are not possible with non-deuterated compounds .
特性
分子式 |
C13H21ClN2O3S |
|---|---|
分子量 |
323.85 g/mol |
IUPAC名 |
ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |
InChIキー |
AOHAFCXGDWOODX-VYMLLKNISA-N |
異性体SMILES |
[2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |
正規SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
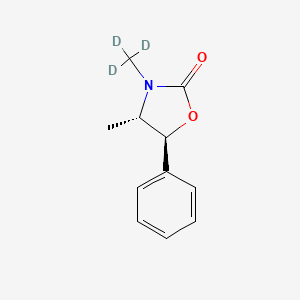
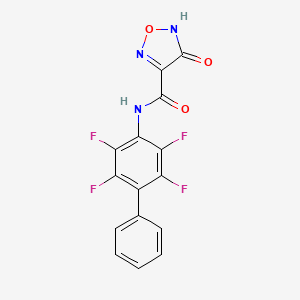

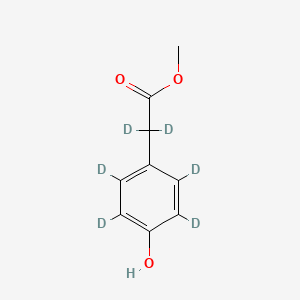
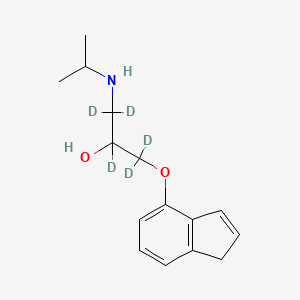
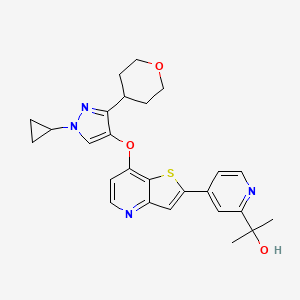

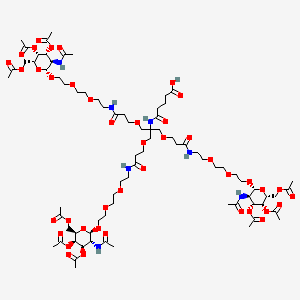
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
